1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Description
1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a piperazine derivative characterized by a 2,3-dimethylphenyl group at the N1 position and a 4-methylphenyl sulfonyl moiety at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic properties. This compound’s structure combines hydrophobic methyl substituents with a sulfonyl group, which may enhance lipophilicity and metabolic stability while maintaining hydrogen-bonding capacity .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-7-9-18(10-8-15)24(22,23)21-13-11-20(12-14-21)19-6-4-5-16(2)17(19)3/h4-10H,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFVRGACHONIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenylamine and 4-methylbenzenesulfonyl chloride.
Formation of Piperazine Ring: The piperazine ring is formed by reacting 2,3-dimethylphenylamine with ethylene diamine under controlled conditions.
Sulfonylation: The resulting piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonylated piperazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pharmaceutical Applications: It may act as an inhibitor or modulator of specific molecular targets, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of the target compound and its analogs:

Key Observations :
- Substituent Effects : The 2,3-dimethylphenyl group in the target compound provides steric bulk and hydrophobic interactions, critical for receptor binding . Replacing methyl with methoxy (e.g., ) increases polarity but may reduce membrane permeability.
- Sulfonyl vs.
- Fluorine Substitution : Bis(4-fluorophenyl) derivatives () exhibit higher molecular weights and altered electronic profiles, which may influence metabolic stability .
Receptor Affinity and Selectivity
Physicochemical Properties
- Lipophilicity : The 2,3-dimethylphenyl and 4-methylsulfonyl groups in the target compound likely increase logP compared to polar analogs like 1-(4-methoxyphenyl)piperazine ().
- Melting Points : Piperazine sulfonamides typically exhibit higher melting points (e.g., 132–230°C in ) due to hydrogen-bonding networks, whereas furoyl derivatives (AO-15) may have lower thermal stability .
Biological Activity
1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23N2O2S
- Molecular Weight : 363.46 g/mol
- CAS Number : 825608-37-5
Biological Activity Overview
Piperazine derivatives are known for their diverse pharmacological effects, including antibacterial, anticancer, and enzyme inhibitory activities. The specific compound in focus has shown promise in various biological assays.
Antibacterial Activity
Research indicates that piperazine derivatives can exhibit significant antibacterial properties. For instance, a study demonstrated that compounds with similar structures to this compound displayed potent activity against several bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | K. pneumoniae | 12 µg/mL |
This data suggests that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 5.2 ± 0.1 | 20 (Donepezil) |
| Urease | 3.8 ± 0.2 | 15 (Thiourea) |
These results indicate that the compound exhibits a strong potential for therapeutic applications in neurodegenerative diseases and infections.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The sulfonamide moiety may enhance binding affinity to enzyme active sites.
- Signal Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have investigated the pharmacological potential of piperazine derivatives similar to the compound :
-
Anticancer Properties : A study evaluated a series of piperazine derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with structural similarities to our target compound inhibited cell proliferation effectively.
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Neuroprotective Effects : Research on piperazine derivatives revealed neuroprotective effects through AChE inhibition, suggesting potential applications in Alzheimer's treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

